Deltorphin I
Overview
Description
Deltorphin C: is a naturally occurring, exogenous opioid heptapeptide. It is known for its high affinity and selectivity for the delta-opioid receptor. This compound is found in the skin of certain frog species, particularly those belonging to the genus Phyllomedusa . Deltorphin C has the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 .
Mechanism of Action
Target of Action
Deltorphin I, also known as Deltorphin C, is a naturally occurring exogenous opioid heptapeptide . Its primary target is the delta opioid receptor (DOPr) . The DOPr is a promising target for the development of new pain therapies due to its ability to produce analgesia in various pain models .
Biochemical Analysis
Biochemical Properties
Deltorphin I possesses very high affinity and selectivity as an agonist for the δ-opioid receptor . This interaction with the δ-opioid receptor is key to its role in biochemical reactions .
Cellular Effects
Due to its high affinity and selectivity for the δ-opioid receptor, this compound produces centrally-mediated analgesic effects in animals even when administered peripherally . This suggests that it has significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the δ-opioid receptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In terms of stability, this compound is enzymatically stable . Over time, it maintains its high affinity and selectivity for the δ-opioid receptor
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to produce centrally-mediated analgesic effects in animals even when administered peripherally
Metabolic Pathways
It is known to interact with the δ-opioid receptor
Transport and Distribution
This compound has an unusually high blood-brain-barrier penetration rate , suggesting that it is efficiently transported and distributed within cells and tissues
Subcellular Localization
It is known to have a high affinity for the δ-opioid receptor , suggesting that it may be localized to areas of the cell where these receptors are present
Preparation Methods
Synthetic Routes and Reaction Conditions: : Deltorphin C can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: : Industrial production of Deltorphin C involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Deltorphin C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize specific amino acid residues in Deltorphin C.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds in the peptide.
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products: : The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
Scientific Research Applications
Chemistry: : Deltorphin C is used as a model compound in peptide synthesis and structure-activity relationship (SAR) studies .
Biology: : In biological research, Deltorphin C is used to study the function and signaling pathways of delta-opioid receptors .
Medicine: : Deltorphin C has potential therapeutic applications in pain management due to its high affinity for delta-opioid receptors, which are involved in modulating pain perception .
Industry: : In the pharmaceutical industry, Deltorphin C is used in the development of new analgesic drugs .
Comparison with Similar Compounds
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)/t21-,25+,26+,27+,30+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAORFIPPWIGPG-QXYJMILXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153692 | |
Record name | Deltorphin I, ala(2)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122752-15-2 | |
Record name | Deltorphin I, ala(2)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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